

Application Notes: Synthesis of (2-Chloroethyl)benzene via Chlorination of Ethylbenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Chloroethyl)benzene

Cat. No.: B074947

[Get Quote](#)

Introduction

(2-Chloroethyl)benzene, also known as phenethyl chloride, is a versatile chemical intermediate used in the synthesis of various pharmaceuticals, agrochemicals, plasticizers, and dyes.^[1] One of its notable applications is as a precursor in the production of Fingolimod hydrochloride, a medication for multiple sclerosis.^[1] The synthesis of **(2-chloroethyl)benzene** is primarily achieved through the side-chain chlorination of ethylbenzene. This process involves the substitution of a hydrogen atom on the ethyl group with a chlorine atom. The selectivity of this reaction is crucial, as chlorination can occur on either the aromatic ring or the alkyl side chain, depending on the reaction conditions.^[2]

Reaction Mechanisms and Selectivity

The chlorination of ethylbenzene can proceed via two main pathways:

- Free Radical Substitution (Side-Chain Chlorination): This reaction is typically initiated by heat or UV light and leads to the substitution of a hydrogen atom on the ethyl side chain.^{[2][3]} The reaction proceeds through a free radical mechanism. The stability of the benzylic radical at the alpha-carbon (the carbon attached to the benzene ring) makes 1-chloro-1-phenylethane the major product under these conditions.^{[2][4][5]} However, chlorination at the beta-carbon to form the desired **(2-chloroethyl)benzene** can also be achieved.

- Electrophilic Aromatic Substitution (Ring Chlorination): In the presence of a Lewis acid catalyst, such as iron or ferric chloride (FeCl_3), chlorination occurs on the benzene ring, yielding a mixture of ortho- and para-chloroethylbenzene.^[2] This is because the ethyl group is an ortho-para directing group in electrophilic aromatic substitution reactions.^[2]

To selectively synthesize **(2-chloroethyl)benzene**, reaction conditions must be carefully controlled to favor side-chain chlorination at the beta-position.

Experimental Protocols

Two primary methods for the side-chain chlorination of ethylbenzene to produce **(2-chloroethyl)benzene** are detailed below.

Protocol 1: Photochlorination with Gaseous Chlorine

This method utilizes UV light to initiate the free-radical chlorination of ethylbenzene using gaseous chlorine.

Materials and Equipment:

- Ethylbenzene
- Gaseous chlorine, dried
- Concentrated sulfuric acid (for drying chlorine)
- Sodium hydrogen carbonate
- Three-necked flask
- Mercury immersion lamp or a 500-watt photolamp
- Gas inlet tube
- Highly efficient reflux condenser
- Heating bath
- Wash bottles

- 20-cm Vigreux column for vacuum fractionation

Procedure:

- Apparatus Setup: Assemble a three-necked flask equipped with a mercury immersion lamp, a gas inlet tube, and a highly efficient reflux condenser.[\[6\]](#) If a mercury lamp is unavailable, irradiate the flask externally with a 500-watt photolamp or conduct the reaction in direct sunlight, though this may result in lower yields.[\[6\]](#)
- Chlorine Gas Preparation: Dry the gaseous chlorine by passing it through a wash bottle containing concentrated sulfuric acid.[\[6\]](#) Use empty safety wash bottles on either side of the sulfuric acid wash bottle.[\[6\]](#)
- Reaction Initiation: Heat the ethylbenzene in the flask to its boiling point using a heating bath.[\[6\]](#)
- Chlorination: Introduce a vigorous stream of dried gaseous chlorine through the gas inlet tube into the boiling ethylbenzene.[\[6\]](#) Ensure no chlorine gas passes through the condenser.[\[6\]](#)
- Reaction Monitoring: Continue the chlorination until the calculated increase in weight is achieved or the boiling point of the liquid reaches an empirically determined temperature (around 200°C).[\[6\]](#)
- Work-up and Purification:
 - After the reaction is complete, add a small amount of sodium hydrogen carbonate to the reaction product.[\[6\]](#)
 - Fractionally distill the product under vacuum using a 20-cm Vigreux column.[\[6\]](#)
 - To obtain a pure product, re-fractionate the main fraction, collecting fractions within narrower boiling point ranges.[\[6\]](#)

Protocol 2: Chlorination with Sulfuryl Chloride and a Radical Initiator

This method employs sulfonyl chloride as the chlorinating agent and a chemical radical initiator, such as benzoyl peroxide or azo-bis-isobutyronitrile (AIBN).

Materials and Equipment:

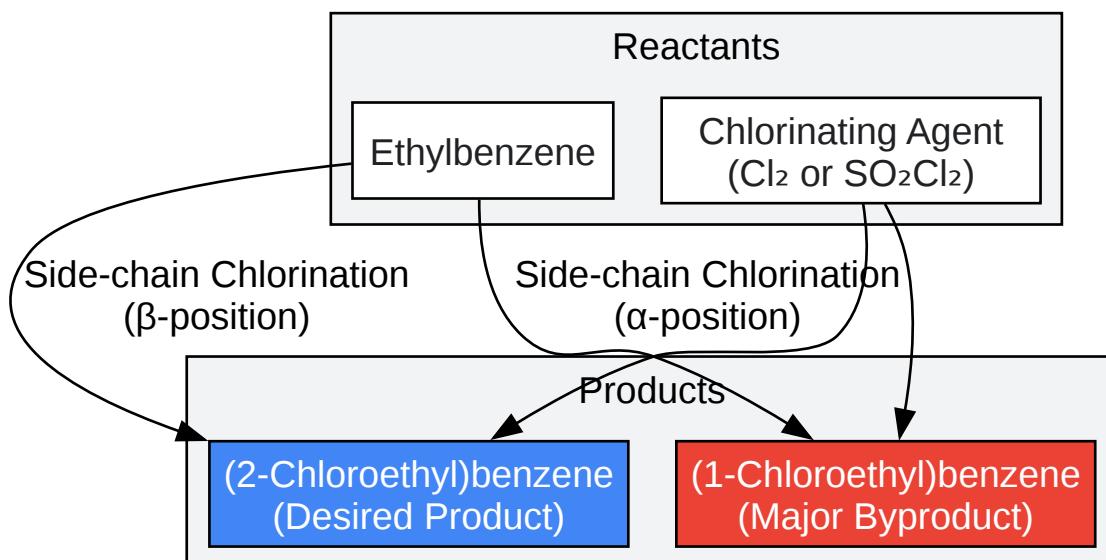
- Ethylbenzene
- Sulfonyl chloride (SO_2Cl_2)
- Benzoyl peroxide or azo-bis-isobutyronitrile (AIBN)
- Magnesium sulfate
- Round-bottomed flask
- Efficient reflux condenser
- Calcium chloride tube
- 20-cm Vigreux column for fractionation

Procedure:

- Reagent Preparation: Use a molar ratio of ethylbenzene to sulfonyl chloride of 1.2:1.[6]
- Reaction Setup: In a round-bottomed flask equipped with a highly efficient reflux condenser and a calcium chloride tube, combine the ethylbenzene and sulfonyl chloride.[6]
- Initiation: Add 0.002 moles of AIBN or benzoyl peroxide per mole of sulfonyl chloride to the mixture.[6]
- Reaction: Heat the mixture to boiling.[6] Add the same amount of initiator every hour.[6] The reaction is complete when the evolution of gas ceases, which typically takes 8-10 hours.[6]
- Work-up and Purification:
 - Allow the mixture to cool.[6]
 - Wash the cooled mixture with water.[6]

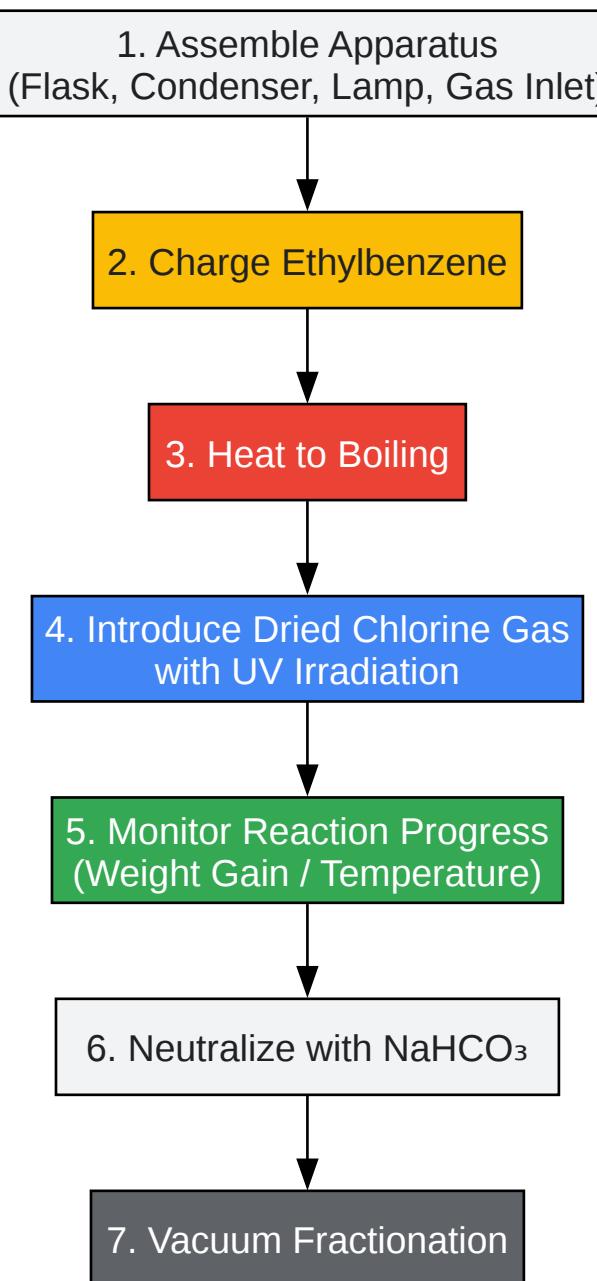
- Dry the organic layer with magnesium sulfate.[6]
- Fractionally distill the product through a 20-cm Vigreux column.[6]

Data Presentation

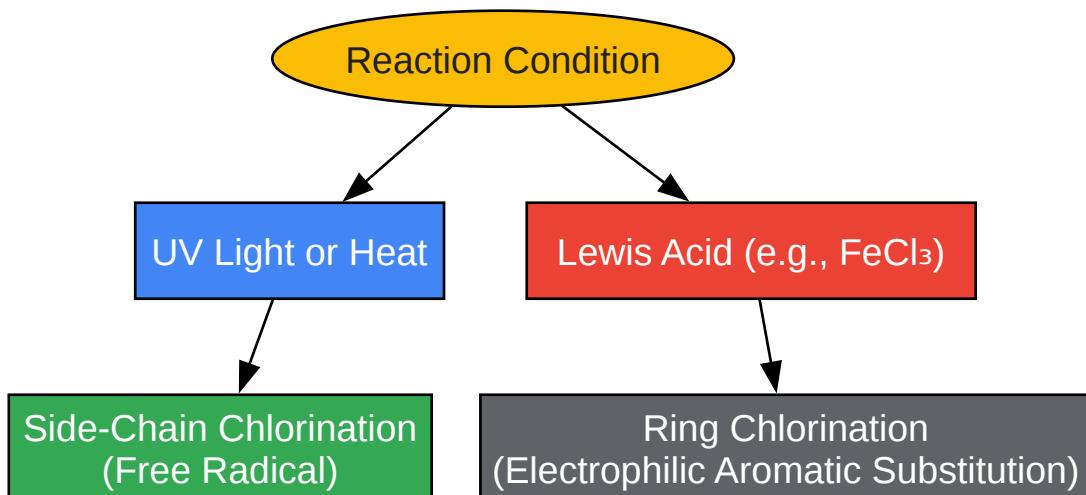

Table 1: Reaction Conditions and Yields for the Synthesis of **(2-Chloroethyl)benzene**

Parameter	Photochlorination with Gaseous Chlorine	Chlorination with Sulfuryl Chloride
Chlorinating Agent	Gaseous Chlorine (Cl ₂)	Sulfuryl Chloride (SO ₂ Cl ₂)
Initiator	UV light (mercury lamp, photolamp, or sunlight)	Azo-bis-isobutyronitrile (AIBN) or Benzoyl Peroxide
Molar Ratio (Ethylbenzene:Chlorinating Agent)	Not specified, reaction monitored by weight gain or temperature	1.2 : 1
Reaction Time	Dependent on light source and chlorine flow rate	8-10 hours
Yield of (2- Chloroethyl)benzene	60%	85%
Major Byproduct(s)	(1-chloroethyl)benzene (15- 20%)	1-phenyl-2-chloroethane

Table 2: Physical and Chemical Properties of **(2-Chloroethyl)benzene**


Property	Value
CAS Number	622-24-2
Molecular Formula	C ₈ H ₉ Cl
Molecular Weight	140.61 g/mol
Appearance	Colorless to slightly yellow transparent liquid
Boiling Point	200°C; 82-84°C at 16 mmHg; 77°C at 15 mmHg
Density	1.069 g/mL at 25°C
Refractive Index (n ₂₀ /D)	1.53
Purity (Typical)	≥98.5% (GC)

Visualizations


[Click to download full resolution via product page](#)

Caption: Reaction pathway for the chlorination of ethylbenzene.

[Click to download full resolution via product page](#)

Caption: Workflow for photochlorination of ethylbenzene.

[Click to download full resolution via product page](#)

Caption: Influence of conditions on chlorination selectivity.

Safety and Handling

(2-Chloroethyl)benzene is classified as an irritant and can affect the eyes, respiratory system, and skin upon exposure.^[1] It is essential to handle this chemical with appropriate personal protective equipment, including gloves and safety glasses.^[1] All procedures should be conducted in a well-ventilated fume hood. Store the compound in a cool, dry, and well-ventilated area to prevent degradation.^[1] The reagents used, such as gaseous chlorine and sulfonyl chloride, are highly corrosive and toxic, requiring extreme caution and appropriate safety measures during handling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. innospk.com [innospk.com]
- 2. A Major product of chlorination of ethyl benzene is class 12 chemistry CBSE [vedantu.com]

- 3. Write the major product in the following reaction: Ethylbenzene reacts w.. [askfilo.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [Application Notes: Synthesis of (2-Chloroethyl)benzene via Chlorination of Ethylbenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074947#chlorination-of-ethylbenzene-to-produce-2-chloroethyl-benzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com